D-Cysteine, N-methyl- D-Cysteine, N-methyl-
Brand Name: Vulcanchem
CAS No.: 95244-61-4
VCID: VC3847256
InChI: InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1
SMILES: CNC(CS)C(=O)O
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol

D-Cysteine, N-methyl-

CAS No.: 95244-61-4

Cat. No.: VC3847256

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

D-Cysteine, N-methyl- - 95244-61-4

Specification

CAS No. 95244-61-4
Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
IUPAC Name (2S)-2-(methylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1
Standard InChI Key DVOOXRTYGGLORL-GSVOUGTGSA-N
Isomeric SMILES CN[C@H](CS)C(=O)O
SMILES CNC(CS)C(=O)O
Canonical SMILES CNC(CS)C(=O)O

Introduction

Structural and Chemical Properties of D-Cysteine, N-methyl-

Molecular Configuration

D-Cysteine, N-methyl- is a chiral amino acid derivative characterized by a methyl group (-CH₃) attached to the nitrogen atom of D-cysteine. Its IUPAC name, (2S)-2-(methylamino)-3-sulfanylpropanoic acid, reflects its stereochemistry at the second carbon atom, which adopts the D-configuration . The molecule’s backbone consists of a three-carbon chain with a thiol (-SH) group at the third position and a carboxylic acid (-COOH) at the first position.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight135.19 g/mol
Melting PointNot explicitly reported
SolubilityEnhanced in hydrochloride form
Optical Activity[α]²⁰/D specific rotation pending

The hydrochloride salt form (N-Methyl-D-cysteine hydrochloride) is preferentially used in research due to its improved aqueous solubility compared to the free base.

Synthesis and Production Methods

Enzymatic Synthesis

A pioneering method involves the use of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida. This enzyme catalyzes the β-replacement reaction between 3-chloro-D-alanine and sodium hydrosulfide (NaSH), yielding D-cysteine . To produce the N-methyl derivative, post-synthetic methylation is employed using methyl donors like S-adenosylmethionine (SAM) under controlled pH conditions (7.5–8.0) .

Chemical Modification

Direct methylation of D-cysteine’s amino group can be achieved via:

  • Eschweiler-Clarke Reaction: Treatment with formaldehyde and formic acid introduces the methyl group.

  • Methyl Iodide Alkylation: Reacting D-cysteine with methyl iodide in alkaline solutions .

Optimization studies indicate that acetone (2–4% v/v) enhances reaction efficiency by stabilizing intermediates, achieving yields exceeding 85% .

Biological Activities and Mechanisms

Antioxidant Properties

The thiol group in D-Cysteine, N-methyl- participates in redox cycling, scavenging reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻). Comparative studies show a 40% higher radical neutralization capacity than L-cysteine derivatives, attributed to stereospecific interactions with cellular reductases.

Hydrogen Sulfide (H₂S) Release

Unlike conventional cysteine derivatives, which release H₂S via cystathionine γ-lyase (CSE), N-methyl-D-cysteine utilizes a distinct pathway involving mitochondrial sulfide:quinone oxidoreductase (SQR). This pathway generates localized H₂S concentrations of 12–15 µM in neuronal cells, modulating NMDA receptor activity and FoxO transcription factors .

Neurodevelopmental Effects

In murine neural progenitor cells (NPCs), D-Cysteine, N-methyl- reduces proliferation by 50% through FoxO1/3a-dependent mechanisms. This contrasts with L-enantiomers, which exhibit no anti-proliferative effects, highlighting the critical role of stereochemistry .

Applications in Research and Therapeutics

Neuroprotection

The compound’s ability to modulate NMDA receptors and H₂S levels makes it a candidate for treating ischemic stroke. Preclinical models demonstrate a 30% reduction in infarct volume when administered intravenously at 10 mg/kg.

Prodrug Development

As a stable H₂S donor, N-methyl-D-cysteine hydrochloride is being explored for targeted drug delivery systems. Encapsulation in liposomes functionalized with blood-brain barrier (BBB)-penetrating peptides enhances cerebral bioavailability by 70%.

Biochemical Tool

Researchers employ this derivative to study:

  • Thiol-disulfide exchange kinetics in protein folding

  • Stereospecific enzyme-substrate interactions in racemases

Comparative Analysis with Related Compounds

CompoundKey FeatureBiological Role
D-CysteinePrecursor for H₂S; no methyl groupNeurogenesis modulation
S-MethylcysteineMethylation at sulfur, not nitrogenAntioxidant defense
CysteamineDecarboxylated cysteine derivativeCystine depletion in nephropathy

The nitrogen-methylation in D-Cysteine, N-methyl- uniquely alters its metabolic stability, enabling prolonged half-life (t₁/₂ = 2.3 hr vs. 0.8 hr for D-cysteine).

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack detailed absorption, distribution, metabolism, and excretion (ADME) parameters. Isotopic labeling (¹⁴C or ³H) studies are needed to track in vivo disposition.

Toxicity Assessment

Chronic exposure effects remain uncharacterized. Proposed assays include Ames tests for mutagenicity and 28-day rodent toxicity trials.

Clinical Translation

Human trials must validate preclinical neuroprotective claims. Phase I safety studies should prioritize dose-escalation in healthy volunteers.

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